[(3,4-Dibromophenyl)methyl](2-methylpropyl)amine
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Overview
Description
(3,4-Dibromophenyl)methylamine is an organic compound with the molecular formula C11H15Br2N It is characterized by the presence of two bromine atoms attached to a benzene ring, which is further connected to a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dibromophenyl)methylamine typically involves the bromination of a phenylmethylamine precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 3 and 4 positions of the benzene ring.
Industrial Production Methods
On an industrial scale, the production of (3,4-Dibromophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dibromophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in a debrominated product.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce debrominated amines.
Scientific Research Applications
(3,4-Dibromophenyl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dibromophenyl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and amine group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dichlorophenyl)methylamine
- (3,4-Difluorophenyl)methylamine
- (3,4-Diiodophenyl)methylamine
Uniqueness
(3,4-Dibromophenyl)methylamine is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms influence the compound’s electronic properties, making it suitable for specific applications where other halogens may not be as effective.
Properties
Molecular Formula |
C11H15Br2N |
---|---|
Molecular Weight |
321.05 g/mol |
IUPAC Name |
N-[(3,4-dibromophenyl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H15Br2N/c1-8(2)6-14-7-9-3-4-10(12)11(13)5-9/h3-5,8,14H,6-7H2,1-2H3 |
InChI Key |
GHXMIQKDWVKFCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)Br)Br |
Origin of Product |
United States |
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